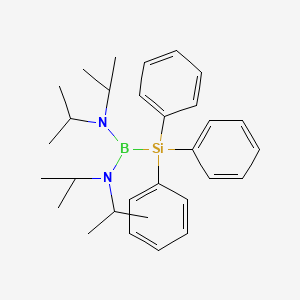![molecular formula C17H18N2OS2 B12568281 1-([2,2'-Bipyridin]-6-yl)-3,3-bis(ethylsulfanyl)prop-2-en-1-one CAS No. 190125-80-5](/img/structure/B12568281.png)
1-([2,2'-Bipyridin]-6-yl)-3,3-bis(ethylsulfanyl)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-([2,2’-Bipyridin]-6-yl)-3,3-bis(ethylsulfanyl)prop-2-en-1-one is a complex organic compound characterized by its unique structure, which includes a bipyridine moiety and ethylsulfanyl groups
Métodos De Preparación
The synthesis of 1-([2,2’-Bipyridin]-6-yl)-3,3-bis(ethylsulfanyl)prop-2-en-1-one typically involves multiple steps, including the formation of the bipyridine core and the introduction of ethylsulfanyl groups. Common synthetic routes include:
Step 1: Formation of the bipyridine core through a coupling reaction of pyridine derivatives.
Step 2: Introduction of the ethylsulfanyl groups via a substitution reaction using ethylthiol and appropriate catalysts.
Industrial Production: Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to enhance yield and purity.
Análisis De Reacciones Químicas
1-([2,2’-Bipyridin]-6-yl)-3,3-bis(ethylsulfanyl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced bipyridine derivatives.
Substitution: The ethylsulfanyl groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, reduced bipyridine derivatives, and substituted bipyridine compounds.
Aplicaciones Científicas De Investigación
1-([2,2’-Bipyridin]-6-yl)-3,3-bis(ethylsulfanyl)prop-2-en-1-one has a wide range of scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with transition metals that exhibit unique catalytic properties.
Biology: The compound is studied for its potential as a bioactive molecule, with research focusing on its interactions with biological macromolecules and its potential therapeutic effects.
Medicine: Preliminary studies suggest that the compound may have applications in drug development, particularly in the design of novel therapeutic agents targeting specific molecular pathways.
Industry: In the industrial sector, the compound is explored for its use in the development of advanced materials, such as conductive polymers and nanomaterials.
Mecanismo De Acción
The mechanism of action of 1-([2,2’-Bipyridin]-6-yl)-3,3-bis(ethylsulfanyl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with metal ions, forming coordination complexes that can modulate the activity of metalloenzymes and other metal-dependent biological processes.
Pathways Involved: The formation of coordination complexes can influence redox reactions, electron transfer processes, and catalytic activities, thereby affecting various biochemical pathways.
Comparación Con Compuestos Similares
1-([2,2’-Bipyridin]-6-yl)-3,3-bis(ethylsulfanyl)prop-2-en-1-one can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1,3-diphenylprop-2-en-1-one, 1,3-bis(4-methylphenyl)-2-propen-1-one, and substituted 1,3-diphenylprop-2-en-1-one derivatives share structural similarities.
Uniqueness: The presence of the bipyridine moiety and ethylsulfanyl groups in 1-([2,2’-Bipyridin]-6-yl)-3,3-bis(ethylsulfanyl)prop-2-en-1-one distinguishes it from other compounds, providing unique chemical and biological properties that are not observed in its analogs.
Propiedades
Número CAS |
190125-80-5 |
|---|---|
Fórmula molecular |
C17H18N2OS2 |
Peso molecular |
330.5 g/mol |
Nombre IUPAC |
3,3-bis(ethylsulfanyl)-1-(6-pyridin-2-ylpyridin-2-yl)prop-2-en-1-one |
InChI |
InChI=1S/C17H18N2OS2/c1-3-21-17(22-4-2)12-16(20)15-10-7-9-14(19-15)13-8-5-6-11-18-13/h5-12H,3-4H2,1-2H3 |
Clave InChI |
JSHNKZQXMZDLTG-UHFFFAOYSA-N |
SMILES canónico |
CCSC(=CC(=O)C1=CC=CC(=N1)C2=CC=CC=N2)SCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Carbamic acid, [4-[[(3S)-3-aminobutyl]amino]butyl]-, 2-[[6-[(aminoiminomethyl)amino]hexyl]amino]-2-oxoethyl ester](/img/structure/B12568202.png)
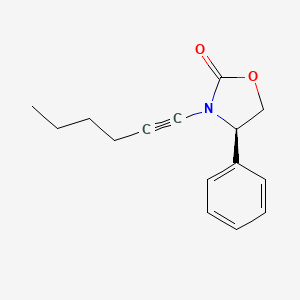
![4-[2-(Pyren-1-YL)ethenyl]pyridine](/img/structure/B12568214.png)

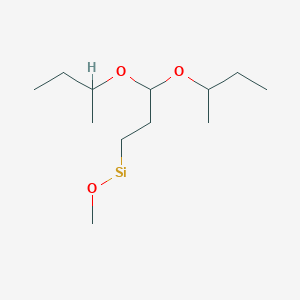
![4-[2-Methyl-3-(3-methylbut-2-en-1-yl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-ol](/img/structure/B12568225.png)
![Aziridine, 2-(iodomethyl)-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B12568229.png)
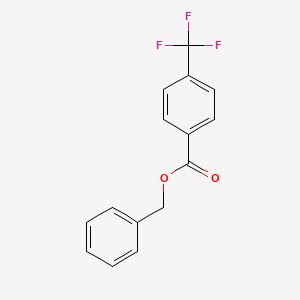
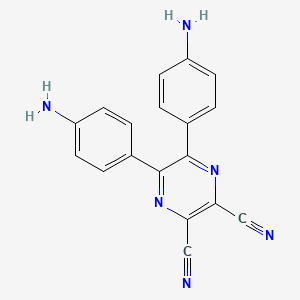
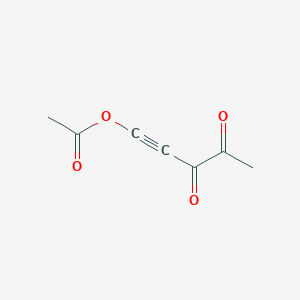
![4-[(Phenanthren-9-YL)methyl]aniline](/img/structure/B12568248.png)

![(3-Oxotricyclo[2.1.0.0~2,5~]pentan-1-yl)methyl acetate](/img/structure/B12568256.png)
